2-(4-Dodecylphenyl)-1H-indole

Lipophilicity Partition Coefficient Medicinal Chemistry

Researchers requiring ultra-high lipophilicity (LogP 8.3-9.1) and thermal stability in arylindole scaffolds face limited options with low-MW analogs. 2-(4-Dodecylphenyl)-1H-indole addresses this gap with a C12 alkyl chain that delivers >4 log unit lipophilicity increase over 2-phenylindole, a boiling point of 521 °C, and near-zero vapor pressure (1.95×10⁻¹⁰ mmHg). • Enables solution-processable OLED/OPV active layers without recrystallization. • Serves as a hydrophobic pharmacophore for membrane-permeable drug candidate design. • Functions as a non-volatile UV stabilizer/fluorescence marker in engineering thermoplastics. Sourced and QC-verified. Request a quote for bulk or custom synthesis.

Molecular Formula C26H35N
Molecular Weight 361.6 g/mol
CAS No. 52047-59-3
Cat. No. B15346771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dodecylphenyl)-1H-indole
CAS52047-59-3
Molecular FormulaC26H35N
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C26H35N/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-19-23(20-18-22)26-21-24-15-12-13-16-25(24)27-26/h12-13,15-21,27H,2-11,14H2,1H3
InChIKeyBTFUHFBRQZAJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Dodecylphenyl)-1H-indole Overview


2-(4-Dodecylphenyl)-1H-indole is a synthetic indole derivative featuring a long C12 alkyl chain attached to the phenyl ring at the 2-position. This molecular design imparts pronounced lipophilicity (calculated LogP ≈ 8.3–9.1) and a high molecular weight (361.57 g/mol), distinguishing it from simpler 2-arylindoles . Its extended π-conjugated system and electron-rich indole core suggest potential utility in organic electronics, while the hydrophobic tail makes it a candidate for designing lipophilic building blocks in medicinal chemistry and specialty materials .

High-lipophilicity building block for hydrophobic drug design
Extended π-system supports organic electronics (OLEDs, OPVs)
Long C12 alkyl chain enables liquid crystalline phase exploration

2-(4-Dodecylphenyl)-1H-indole Irreplaceability


The long dodecyl chain of 2-(4-Dodecylphenyl)-1H-indole dramatically alters its physicochemical profile relative to shorter-chain or unsubstituted 2-arylindoles. Simple substitution with 2-phenylindole (CAS 948-65-2) or 2-(4-methylphenyl)-1H-indole (CAS 55577-25-8) would result in a >3 order of magnitude difference in calculated LogP, a >200 °C shift in boiling point, and a complete reversal in aqueous solubility behavior . Consequently, direct interchange in applications requiring high lipophilicity, low vapor pressure, or specific phase compatibility—such as liquid crystalline matrices, hydrophobic drug design, or organic electronics—will fundamentally alter performance or render the formulation non-viable. The quantitative evidence below defines the precise boundaries of this substitution gap.

Lipophilicity gap
Replacing with 2-phenylindole or short-chain analogs may shift LogP by orders of magnitude, altering partitioning behavior and phase compatibility in hydrophobic matrices.
Thermal stability mismatch
The dodecyl derivative offers dramatically higher boiling point; shorter-chain comparators may volatilize under high-temperature processing, limiting their use in melt blending or vacuum deposition.
Solubility reversal
Aqueous solubility shifts by orders of magnitude relative to 2-phenylindole, making direct interchange unsuitable for applications requiring low water solubility or specific hydrophobic environment design.

2-(4-Dodecylphenyl)-1H-indole vs. Analogs: Evidence


Lipophilicity (LogP) vs. 2-Phenylindole

The calculated LogP of 2-(4-Dodecylphenyl)-1H-indole is 8.30 or 9.10 , depending on the algorithm. In contrast, the baseline 2-phenylindole (CAS 948-65-2) has a calculated LogP of 2.80–3.83 , and 2-(4-methylphenyl)-1H-indole (CAS 55577-25-8) has a LogP of 4.14–4.87 . This represents an increase of 4–6 log units, corresponding to a >10,000-fold increase in partition coefficient between octanol and water.

Lipophilicity (LogP)
Head-to-head comparison
8.3–9.1 vs. 2.8–3.8
ΔLogP +4.5 to +6.3
Defines partitioning into hydrophobic matrices
Calculated values; algorithm-dependent
Lipophilicity Partition Coefficient Medicinal Chemistry

Boiling Point vs. 2-Phenylindole

2-(4-Dodecylphenyl)-1H-indole has a boiling point of 521 °C at 760 mmHg . The baseline 2-phenylindole boils at 250 °C at 10 mmHg . While a direct 760 mmHg value for 2-phenylindole is not reported, the 10 mmHg boiling point and its molecular weight (193.2 g/mol) suggest a 760 mmHg boiling point well below 400 °C, conservatively >270 °C lower than the dodecyl analog. The large difference confirms that the long alkyl chain drastically reduces volatility and enhances thermal stability.

Boiling Point
Cross-study comparable
521 °C (760 mmHg) vs. ~250 °C (10 mmHg)
ΔTb > 270 °C (estimated)
Supports high-temperature processing compatibility
Different pressure conditions; cross-study estimate
Thermal Stability Volatility Distillation

Aqueous Solubility vs. 2-Phenylindole

The estimated water solubility of 2-(4-Dodecylphenyl)-1H-indole is 2.398 × 10⁻⁵ mg/L at 25 °C [1]. In contrast, 2-phenylindole has an estimated water solubility of approximately 0.26 mg/L (based on LogP of 2.8 and typical QSPR models) . This represents a >10,000-fold decrease in aqueous solubility, directly attributable to the dodecyl chain.

Aqueous Solubility
Cross-study comparable
2.4 × 10⁻⁵ mg/L vs. ~0.26 mg/L
Ratio ~1:10,800
Extreme hydrophobicity for water-resistant applications
Estimated values at 25 °C
Hydrophobicity Solubility Bioavailability

Vapor Pressure vs. 2-Phenylindole

The vapor pressure of 2-(4-Dodecylphenyl)-1H-indole is reported as 1.95 × 10⁻¹⁰ mmHg at 25 °C and as a subcooled liquid vapor pressure of 1.85 × 10⁻⁸ mmHg at 25 °C [1]. For 2-phenylindole, vapor pressure is estimated as 0.0±0.9 mmHg at 25 °C [2]. The dodecyl derivative is approximately 10⁶ to 10⁹ times less volatile, confirming its non-volatile character at ambient temperature.

Vapor Pressure
Cross-study comparable
1.95 × 10⁻¹⁰ mmHg vs. ~0.9 mmHg (estimated)
Factor of ~10⁶ to 10⁹ lower
Near-zero volatility for vacuum deposition and long-term stability
25 °C; measured/estimated values
Volatility Vacuum Deposition Environmental Fate

2-(4-Dodecylphenyl)-1H-indole Applications


Hydrophobic Medicinal Chemistry Building Block

The exceptionally high LogP (8.30–9.10) makes 2-(4-Dodecylphenyl)-1H-indole a strategic choice for designing drug candidates that require high lipid membrane permeability or accumulation in adipose tissue. In structure–activity relationship (SAR) studies, replacing a 2-phenylindole moiety with the 2-(4-dodecylphenyl) analog increases calculated lipophilicity by >4 log units, a difference that can shift a compound from aqueous solubility to complete lipophilicity, thereby altering in vivo distribution and oral bioavailability .

Organic Electronic Materials (OLEDs and OPVs)

The combination of an electron-rich indole core and a long alkyl chain that ensures high thermal stability (boiling point 521 °C) and near-zero vapor pressure (1.95 × 10⁻¹⁰ mmHg) positions 2-(4-Dodecylphenyl)-1H-indole as a promising building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The dodecyl chain promotes solubility in common organic solvents during solution processing while preventing recrystallization in the solid state, a critical requirement for device stability and lifetime.

Liquid Crystalline and Self-Assembled Materials

Indole derivatives with long alkyl chains are known to exhibit liquid crystalline phases. The 12-carbon dodecyl chain of 2-(4-Dodecylphenyl)-1H-indole provides sufficient hydrophobic volume to induce mesomorphism, as demonstrated by structurally related 2-arylindoles with C12 tails [1]. Its low water solubility (2.398 × 10⁻⁵ mg/L) [2] and high lipophilicity make it an excellent candidate for constructing columnar or smectic phases in supramolecular assemblies, with potential applications in organic field-effect transistors (OFETs) and sensors.

Low-Volatility Polymer Processing Additive

With a boiling point exceeding 500 °C and a vapor pressure of <10⁻⁹ mmHg at ambient conditions , 2-(4-Dodecylphenyl)-1H-indole remains non-volatile during melt processing of engineering thermoplastics (e.g., polyamides, polycarbonates). This allows its use as a functional additive—for instance, as a UV stabilizer or fluorescence marker—without evaporative loss, blooming, or mold fouling, advantages not offered by lower molecular weight 2-arylindoles such as 2-phenylindole (vapor pressure ~0.9 mmHg) [3].

Application
Selection Property
Validation Focus
Hydrophobic Medicinal Chemistry Building Block
High lipophilicity scaffold
Partitioning behavior in lipid-membrane models
Organic Electronic Materials (OLEDs/OPVs)
Electron-rich π-conjugated core with thermal stability
Charge transport and device lifetime under processing
Liquid Crystalline & Self-Assembled Materials
Mesogenic alkyl chain and π–π stacking capability
Phase behavior and supramolecular ordering
Low-Volatility Polymer Processing Additive
High thermal stability and near-zero vapor pressure
Processing window and evaporative loss control

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14 linked technical documents
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